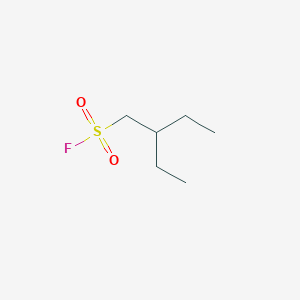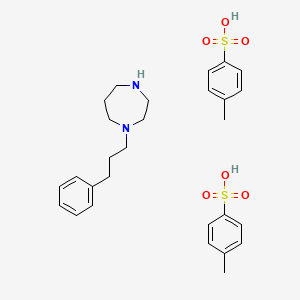
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) is a useful research compound. Its molecular formula is C28H38N2O6S2 and its molecular weight is 562.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Epoxidation Reactions
- Research has shown that manganese(III) complexes with bisphenolate ligands, including those related to 1,4-diazepane structures, can act as catalysts in olefin epoxidation reactions. These complexes exhibit unique square pyramidal coordination geometry and have shown efficacy in the epoxidation of different olefins, demonstrating their potential as versatile catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Modeling Molybdenum Oxotransferase Enzymes
- Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, which are structurally related to 1,4-diazepane, have been studied as functional models for molybdenum oxotransferase enzymes. These studies help in understanding the mechanistic insights into the reactivity of these enzymes (Mayilmurugan et al., 2011).
Structural and Functional Models for Enzymes
- Novel iron(III) complexes with bis(phenolate) ligands, closely related to the structure of 1,4-diazepane, have been investigated as structural and functional models for enzymes. These studies contribute to understanding the interaction mechanisms and structural similarities of these complexes with natural enzymes (Mayilmurugan et al., 2010).
Synthesis of Triazenes and Diazepanes
- Research has led to the development of new methods for synthesizing a series of triazenes and diazepanes, including 1,4-diazepane derivatives. These synthetic methods are crucial for creating compounds with potential applications in various fields, such as pharmaceuticals (Moser & Vaughan, 2004).
Photoluminescent Properties
- The study of photoluminescent properties of compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes demonstrates the potential of diazepane-related compounds in the development of materials with unique optical properties (Lowe & Weder, 2002).
Biomimetic Hydroxylation of Hydrocarbons
- Iron(III) complexes, structurally related to 1,4-diazepane, have been used as catalysts for the biomimetic hydroxylation of hydrocarbons. These studies provide insights into the potential use of these complexes in organic transformations and synthetic chemistry (Mayilmurugan et al., 2009).
Cytotoxicity and Enzyme Inhibition Studies
- Palladacycles with diazepane-like structures have been evaluated for their cytotoxic properties and as inhibitors of cathepsin B, an enzyme involved in cancer-related processes. These studies highlight the potential medicinal applications of these compounds (Spencer et al., 2009).
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2C7H8O3S/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,15H,4-5,8-13H2;2*2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJQBIACKKRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

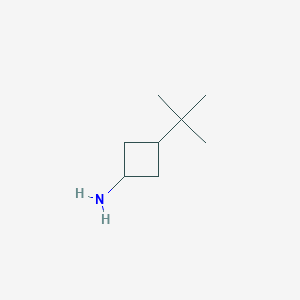
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)


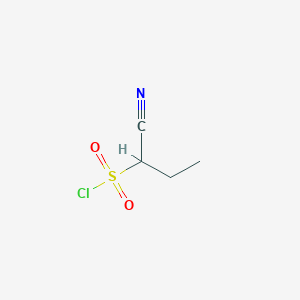
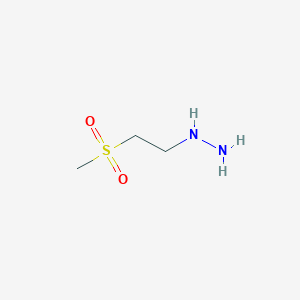
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)
![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
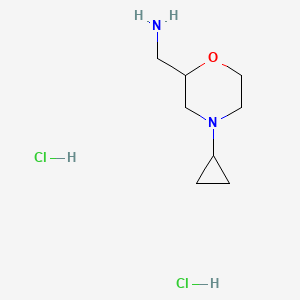
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)
